1-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2,2-dimethylnon-4-en-3-one
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Overview
Description
1-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2,2-dimethylnon-4-en-3-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group, an imidazole ring, and a dimethylnonene backbone, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2,2-dimethylnon-4-en-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to produce 4-chlorophenol. This intermediate is then reacted with an appropriate alkylating agent to form the 4-chlorophenoxy group.
Imidazole Ring Introduction: The next step involves the introduction of the imidazole ring. This can be achieved through a nucleophilic substitution reaction where an imidazole derivative reacts with a suitable electrophile.
Formation of the Dimethylnonene Backbone: The final step involves the construction of the dimethylnonene backbone. This can be accomplished through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Wittig reaction, followed by appropriate functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2,2-dimethylnon-4-en-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as ammonia (NH3), primary amines (R-NH2), and thiols (R-SH) under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of alcohols, amines, or hydrocarbons.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2,2-dimethylnon-4-en-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2,2-dimethylnon-4-en-3-one involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The dimethylnonene backbone provides structural stability and contributes to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenoxy)-2-(1H-imidazol-1-yl)-2-methylpropan-1-one: Similar structure but with a shorter carbon chain.
1-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2,2-dimethylbutan-3-one: Similar structure but with a different carbon chain length.
1-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2,2-dimethylpent-3-one: Similar structure but with a different carbon chain length.
Uniqueness
1-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2,2-dimethylnon-4-en-3-one is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications, as it can serve as a versatile building block for the synthesis of novel molecules with potential biological and industrial significance.
Properties
Molecular Formula |
C20H25ClN2O2 |
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Molecular Weight |
360.9 g/mol |
IUPAC Name |
(Z)-1-(4-chlorophenoxy)-4-imidazol-1-yl-2,2-dimethylnon-4-en-3-one |
InChI |
InChI=1S/C20H25ClN2O2/c1-4-5-6-7-18(23-13-12-22-15-23)19(24)20(2,3)14-25-17-10-8-16(21)9-11-17/h7-13,15H,4-6,14H2,1-3H3/b18-7- |
InChI Key |
VGXNGCLSPYKYMX-WSVATBPTSA-N |
Isomeric SMILES |
CCCC/C=C(/C(=O)C(C)(C)COC1=CC=C(C=C1)Cl)\N2C=CN=C2 |
Canonical SMILES |
CCCCC=C(C(=O)C(C)(C)COC1=CC=C(C=C1)Cl)N2C=CN=C2 |
Origin of Product |
United States |
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